7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-6(7(12)13)4-9-8(11)10-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPHOHVAZPCLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These involve the reaction of 2-aminopyrimidine, aldehydes, and isocyanides in the presence of a catalyst.
Oxidative Coupling: This method involves the coupling of 2-aminopyrimidine with suitable coupling partners in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 7-methylimidazo[1,2-A]pyrimidine-3-carboxylic acid derivatives has been explored extensively. Researchers have developed various synthetic routes to enhance the compound's pharmacological properties. For instance, Zhou et al. reported the synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibit anti-inflammatory activity by modifying the carboxylic acid group to improve efficacy against inflammatory responses in vitro .
Table 1: Synthetic Methods for this compound Derivatives
Biological Activities
This compound has shown promising biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of this compound were evaluated for their antibacterial properties using agar diffusion methods. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, particularly showing significant inhibition against Pseudomonas aeruginosa .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been demonstrated through in vitro assays where it inhibited leukocyte functions. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are expanding as research continues to uncover its potential.
Cancer Treatment
Studies have indicated that certain derivatives exhibit notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Neurological Disorders
Research has also pointed towards the potential use of imidazo[1,2-a]pyrimidines as ligands for GABA receptors, which are crucial in the treatment of anxiety disorders. This functional selectivity could lead to the development of new anxiolytic medications with fewer side effects compared to current therapies .
Computational Studies and Future Directions
Computational studies using molecular docking techniques have provided insights into how this compound interacts with biological targets. These studies suggest that modifications to the structure can enhance binding affinity and selectivity for specific receptors or enzymes involved in disease processes .
Table 2: Summary of Biological Activities and Therapeutic Applications
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Imidazo-Fused Carboxylic Acids
Metabolic and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in 7-(trifluoromethyl) derivatives increases logP values, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Solubility: 4-Oxo derivatives (e.g., 7-bromo-4-oxo analogs) exhibit improved aqueous solubility due to ketone hydration, beneficial for intravenous formulations .
Biological Activity
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (7-Me-IMP) is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system, with a carboxylic acid functional group at the 3-position of the pyrimidine ring. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 177.16 g/mol
- Structure : The compound features a methyl group at the 7-position of the imidazole ring, which influences its reactivity and biological interactions.
Biological Activities
Research has highlighted several significant biological activities associated with 7-Me-IMP:
-
Antimicrobial Activity :
- Studies have shown that 7-Me-IMP exhibits potent antibacterial properties. For instance, it has demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
- In vivo studies indicated a reduction in bacterial load by 90%, 99%, and 99.9% when treated with doses of 0.4, 2.0, and 10.0 mg/kg respectively over four weeks.
- Anticancer Potential :
- Anti-inflammatory Effects :
-
Enzyme Inhibition :
- The mechanism of action includes binding to specific enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways such as signal transduction and gene expression.
The biological activity of 7-Me-IMP is largely attributed to its ability to interact with biological macromolecules:
- Molecular Targets : It can bind to various proteins, including enzymes involved in metabolic pathways.
- Pathways Influenced : The compound may affect pathways related to inflammation, cancer progression, and microbial resistance.
Case Studies
Several studies have explored the effects of 7-Me-IMP and its derivatives:
- Study on Antimicrobial Activity : A high-throughput screening approach identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mtb. These compounds exhibited promising MIC values and were further evaluated in animal models .
- Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives showed high cytotoxicity against breast cancer cell lines while being non-toxic to normal cells, indicating a potential therapeutic window for cancer treatment .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to 7-Me-IMP:
| Compound Name | Biological Activity | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 0.03 - 5.0 | Effective against MDR-TB |
| Imidazo[1,2-a]pyrimidine derivative | Anticancer | Varies | Significant cytotoxicity against MCF-7 |
| Other imidazo derivatives | Anti-inflammatory | Not specified | Modulates leukocyte function |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid, and how should data be interpreted?
Methodological Answer: Characterization typically involves 1H/13C NMR, IR spectroscopy, and mass spectrometry . For NMR analysis, focus on the imidazo-pyrimidine core: the methyl group at position 7 appears as a singlet (~δ 2.5–3.0 ppm), while the carboxylic acid proton (if present) may show broad peaks. IR confirms the carboxylic acid group via a strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Compare spectral data with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles.
- Waste Disposal: Segregate acidic waste and neutralize before disposal. Partner with certified hazardous waste services for environmentally safe processing .
Q. How can this compound be synthesized via hydrolysis of its ester precursor?
Methodological Answer: Step 1: Start with ethyl 7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 67625-40-5). Step 2: Hydrolyze under acidic (e.g., HCl, reflux) or basic (e.g., NaOH, aqueous ethanol) conditions. Step 3: Purify via recrystallization (e.g., using ethanol/water) and confirm purity by HPLC (>98%). Optimize reaction time and temperature to minimize side products .
Q. What are common synthetic routes to imidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
- Cyclocondensation: React 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds.
- Palladium-Catalyzed Cross-Coupling: Introduce substituents (e.g., methyl groups) using Suzuki-Miyaura reactions.
- Post-Functionalization: Convert aldehydes (e.g., 7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde) to carboxylic acids via oxidation (KMnO4, CrO3) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in derivatization reactions?
Methodological Answer: Use density functional theory (DFT) to model electron density and reactive sites. For example:
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Process Control: Monitor intermediate purity using inline PAT (Process Analytical Technology) tools.
- Catalyst Screening: Test Pd/C, Ni, or enzyme-catalyzed steps for cross-coupling reactions.
- Solvent Optimization: Use DMF or THF for solubility, and switch to greener solvents (e.g., cyclopentyl methyl ether) in later steps .
Q. How to design bioactivity assays for evaluating its enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize enzymes like phosphodiesterases (PDEs) based on structural similarity to known inhibitors.
- Assay Design: Use fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitoring) or SPR (Surface Plasmon Resonance) for binding affinity studies.
- SAR Analysis: Synthesize analogs (e.g., sulfonamide or amide derivatives) to correlate substituents with IC50 values .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Heterogeneity Control: Implement continuous flow reactors for consistent mixing and temperature.
- Byproduct Management: Use membrane separation (nanofiltration) or chromatography (preparative HPLC) for purification.
- Quality Metrics: Define critical quality attributes (CQAs) like particle size distribution and polymorphic stability .
Q. How to resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Ligand Design: Functionalize the carboxylic acid group to coordinate with metals (e.g., Cu, Zn).
- MOF Synthesis: Use solvothermal methods with dimethylformamide (DMF) as a solvent.
- Catalytic Testing: Evaluate MOFs in reactions like CO2 reduction or asymmetric catalysis, tracking turnover frequency (TOF) and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
